molecular formula C20H11F7N4O2 B11584773 7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11584773
M. Wt: 472.3 g/mol
InChI Key: NZBKCDSURFLEBY-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and multiple trifluoromethyl groups. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves several steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of a fluorophenyl derivative, a phenyl derivative, and a trifluoromethylating agent in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

For example, oxidation of the hydroxy group can lead to the formation of a ketone derivative, while reduction of the fluorophenyl group can yield a corresponding hydrocarbon. Substitution reactions involving the trifluoromethyl groups can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has shown promising activity as a neuroprotective and anti-inflammatory agent, making it a potential candidate for the treatment of neurodegenerative diseases .

In medicine, 7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has been evaluated for its anticancer, antiviral, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic effects . In the industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, such as nitric oxide synthase and tumor necrosis factor-α . Additionally, it can modulate the expression of proteins involved in apoptosis and endoplasmic reticulum stress, leading to neuroprotective effects .

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one stands out due to its unique combination of functional groups and its diverse biological activities. Similar compounds include triazole-pyrimidine hybrids and other fluorophenyl-substituted pyrimidines . These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C20H11F7N4O2

Molecular Weight

472.3 g/mol

IUPAC Name

7-(2-fluorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H11F7N4O2/c21-12-9-5-4-8-11(12)14-28-15-13(18(30-14,19(22,23)24)20(25,26)27)16(32)29-17(33)31(15)10-6-2-1-3-7-10/h1-9H,(H,28,30)(H,29,32,33)

InChI Key

NZBKCDSURFLEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CC=C4F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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